Arnidiol 3-Laurate
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Overview
Description
This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and wound-healing activities . It is a member of the triterpenoid family, which is characterized by a structure consisting of six isoprene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arnidiol 3-Laurate can be synthesized through the esterification of arnidiol with lauric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the arnidiol and lauric acid dissolved in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the extraction of arnidiol from Calendula officinalis is often performed using supercritical CO2 extraction. This method involves the use of supercritical carbon dioxide as a solvent to extract the desired compounds from the plant material. The process is carried out at high pressures and temperatures, typically around 70°C and 600 bar . The extracted arnidiol is then subjected to esterification with lauric acid to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Arnidiol 3-Laurate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound oxide, while reduction can produce this compound alcohol .
Scientific Research Applications
Arnidiol 3-Laurate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification reactions and triterpenoid chemistry.
Biology: The compound is studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic applications.
Medicine: this compound is investigated for its wound-healing properties and potential use in skin care products.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its beneficial biological activities
Mechanism of Action
The mechanism of action of Arnidiol 3-Laurate involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. The antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
- Arnidiol 3-Palmitate
- Arnidiol 3-Myristate
- Calenduladiol 3-Palmitate
Uniqueness
Arnidiol 3-Laurate is unique due to its specific esterification with lauric acid, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound has shown superior anti-inflammatory and wound-healing properties, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C42H72O3 |
---|---|
Molecular Weight |
625.0 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] dodecanoate |
InChI |
InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1 |
InChI Key |
YCKRAJSNDSSPMR-GVWWBULUSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
Origin of Product |
United States |
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